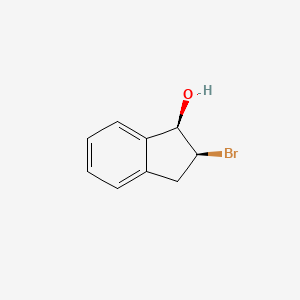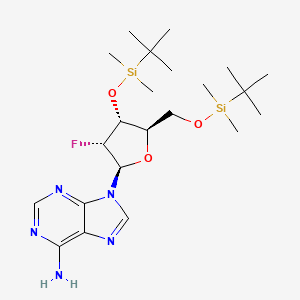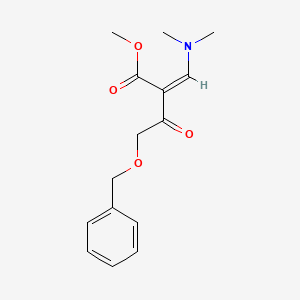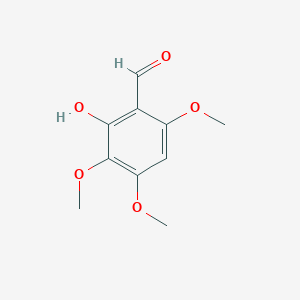![molecular formula C11H16N2O3 B13351471 (3S,4R)-4-{[(6-methoxypyridin-3-yl)methyl]amino}oxolan-3-ol](/img/structure/B13351471.png)
(3S,4R)-4-{[(6-methoxypyridin-3-yl)methyl]amino}oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-(((6-Methoxypyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a tetrahydrofuran ring, a methoxypyridine moiety, and an amino group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(((6-Methoxypyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of the Methoxypyridine Moiety: This can be achieved through a nucleophilic substitution reaction where a methoxypyridine derivative reacts with an appropriate leaving group on the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-(((6-Methoxypyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or to remove certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used reducing agents.
Substitution Reagents: Halides, sulfonates, and other leaving groups can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deoxygenated or amine derivatives.
Applications De Recherche Scientifique
(3S,4R)-4-(((6-Methoxypyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-(((6-Methoxypyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R)-4-(((6-Methoxypyridin-2-yl)methyl)amino)tetrahydrofuran-3-ol: This compound differs in the position of the methoxypyridine moiety.
(3S,4R)-4-(((6-Methoxypyridin-3-yl)methyl)amino)tetrahydrofuran-2-ol: This compound has a different hydroxyl group position on the tetrahydrofuran ring.
Uniqueness
The unique stereochemistry and functional groups of (3S,4R)-4-(((6-Methoxypyridin-3-yl)methyl)amino)tetrahydrofuran-3-ol contribute to its distinct chemical and biological properties, setting it apart from similar compounds
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
(3S,4R)-4-[(6-methoxypyridin-3-yl)methylamino]oxolan-3-ol |
InChI |
InChI=1S/C11H16N2O3/c1-15-11-3-2-8(5-13-11)4-12-9-6-16-7-10(9)14/h2-3,5,9-10,12,14H,4,6-7H2,1H3/t9-,10-/m1/s1 |
Clé InChI |
ABLGYIIZEMIGST-NXEZZACHSA-N |
SMILES isomérique |
COC1=NC=C(C=C1)CN[C@@H]2COC[C@H]2O |
SMILES canonique |
COC1=NC=C(C=C1)CNC2COCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


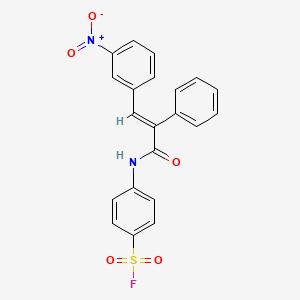
![6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351391.png)
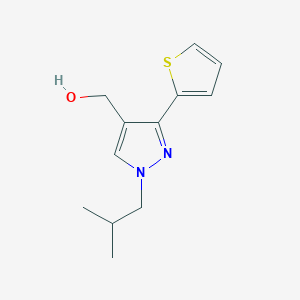
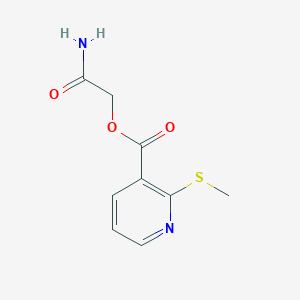
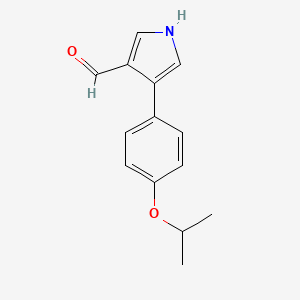
![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13351415.png)
